molecular formula C19H22N4O2 B114314 Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- CAS No. 142714-68-9

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)-

Katalognummer B114314
CAS-Nummer: 142714-68-9
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: SKULVSPFQNYSFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as an antagonist of the dopamine D2 receptor and has been studied for its effects on the central nervous system.

Wirkmechanismus

The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- involves its ability to bind to and block the dopamine D2 receptor. This receptor is involved in the regulation of dopamine levels in the brain, which play a crucial role in the development of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- can have a range of biochemical and physiological effects on the body. These include changes in dopamine levels, alterations in brain activity, and improvements in cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- in lab experiments is its specificity for the dopamine D2 receptor. This allows researchers to study the effects of blocking this receptor in a controlled manner. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Zukünftige Richtungen

There are several future directions for research on Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)-. One area of focus is the development of more efficient synthesis methods for this compound, which could lead to increased availability for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various neurological disorders. Finally, research is needed to investigate the potential side effects and long-term effects of using this compound in humans.
In conclusion, Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- is a compound with great potential for scientific research in various fields. Its unique mechanism of action and biochemical effects make it an attractive target for the development of new therapies. As research in this area continues, it is likely that new discoveries will be made that will further our understanding of this compound and its potential applications.

Synthesemethoden

The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- involves a multi-step process that requires specialized equipment and expertise. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-aminonicotinic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Wissenschaftliche Forschungsanwendungen

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- has been studied extensively for its potential therapeutic applications in various fields of medicine. Some of the areas where this compound has shown promise include the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Eigenschaften

CAS-Nummer

142714-68-9

Produktname

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)-

Molekularformel

C19H22N4O2

Molekulargewicht

338.4 g/mol

IUPAC-Name

1-[3-(4-phenylpiperazin-1-yl)propyl]-[1,3]oxazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C19H22N4O2/c24-19-23(17-8-4-9-20-18(17)25-19)11-5-10-21-12-14-22(15-13-21)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2

InChI-Schlüssel

SKULVSPFQNYSFX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=C(N=CC=C3)OC2=O)C4=CC=CC=C4

Kanonische SMILES

C1CN(CCN1CCCN2C3=C(N=CC=C3)OC2=O)C4=CC=CC=C4

Andere CAS-Nummern

142714-68-9

Synonyme

7-[3-(4-phenylpiperazin-1-yl)propyl]-9-oxa-2,7-diazabicyclo[4.3.0]nona -2,4,10-trien-8-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.